Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 379256-23-2
Cat. No.: VC4308301
Molecular Formula: C16H22ClNO3S
Molecular Weight: 343.87
* For research use only. Not for human or veterinary use.
![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 379256-23-2](/images/structure/VC4308301.png)
Specification
CAS No. | 379256-23-2 |
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Molecular Formula | C16H22ClNO3S |
Molecular Weight | 343.87 |
IUPAC Name | methyl 6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C16H22ClNO3S/c1-16(2,3)9-5-6-10-11(7-9)22-14(18-12(19)8-17)13(10)15(20)21-4/h9H,5-8H2,1-4H3,(H,18,19) |
Standard InChI Key | LEXHZPQATFJOEJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a partially hydrogenated benzothiophene system. The bicyclic structure consists of a benzene ring fused to a thiophene ring, with the thiophene moiety reduced to a tetrahydro state. Key substituents include:
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A tert-butyl group at the 6-position of the tetrahydrobenzo ring, providing steric bulk and influencing conformational stability .
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A chloroacetyl amino group at the 2-position, introducing electrophilic reactivity and hydrogen-bonding potential .
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A methyl ester at the 3-position, which can serve as a hydrolyzable prodrug moiety or synthetic handle for further derivatization .
The IUPAC name, methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, systematically describes these substituents and their positions .
Spectral and Computational Characterization
While experimental spectral data (NMR, IR) for this specific compound remains unpublished, computational models predict key features:
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¹H NMR: Signals between δ 1.2–1.4 ppm for the tert-butyl group, δ 3.6–3.8 ppm for the methyl ester, and δ 4.1–4.3 ppm for the chloroacetyl methylene .
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Mass Spectrometry: A molecular ion peak at m/z 343.87 corresponding to [C₁₆H₂₂ClNO₃S]⁺, with fragmentation patterns dominated by loss of the chloroacetyl group (-99 Da) and tert-butyl moiety (-57 Da) .
Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₆H₂₂ClNO₃S | |
Molar Mass (g/mol) | 343.87 | |
CAS Registry Number | 379256-23-2 | |
Synonym | AKOS B015576 | |
Storage Conditions | Ambient temperatures |
The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl and aromatic components. LogP calculations (ChemAxon) estimate a value of 3.2 ± 0.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, retrosynthetic analysis suggests a multi-step sequence:
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Core Formation: Cyclocondensation of cyclohexenone derivatives with sulfur sources to construct the tetrahydrobenzothiophene ring .
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Esterification: Introduction of the methyl ester via Fischer esterification or Mitsunobu reaction .
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Chloroacetylation: Amidation at the 2-position using chloroacetyl chloride under Schotten-Baumann conditions .
A critical challenge lies in regioselective functionalization—the tert-butyl group’s steric bulk necessitates careful control of reaction kinetics to avoid polysubstitution .
Purification and Quality Control
Supplier specifications (Avantor) indicate HPLC purity ≥98%, with residual solvents monitored via GC-MS . Chiral purity is presumed irrelevant given the absence of stereocenters in the reported structure .
Applications in Research
Medicinal Chemistry
Though direct biological data is scarce, structural analogs demonstrate:
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Kinase Inhibition: The tetrahydrobenzothiophene scaffold shows affinity for ATP-binding pockets in kinases, with IC₅₀ values <100 nM in CDK2 and GSK-3β assays .
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Antimicrobial Activity: Chloroacetyl derivatives exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli in preliminary screens .
Materials Science
The rigid, sulfur-containing framework has been explored in:
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Liquid Crystals: Analogous compounds with alkyl chains form smectic phases at 120–150°C .
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Polymer Additives: Thiophene esters act as radical scavengers, improving polypropylene’s thermal stability by 40–60°C .
Comparative Analysis with Structural Analogs
The chloroacetyl group’s electronegativity enhances hydrogen-bonding capacity compared to cyano or phenyl analogs, potentially improving target engagement in enzyme inhibition .
Future Perspectives
Drug Discovery Opportunities
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PROTAC Development: The chloroacetyl moiety could conjugate to E3 ligase ligands, enabling targeted protein degradation .
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CNS Therapeutics: LogP values suggest blood-brain barrier penetration, positioning this scaffold for neurokinase inhibitor development .
Synthetic Challenges
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